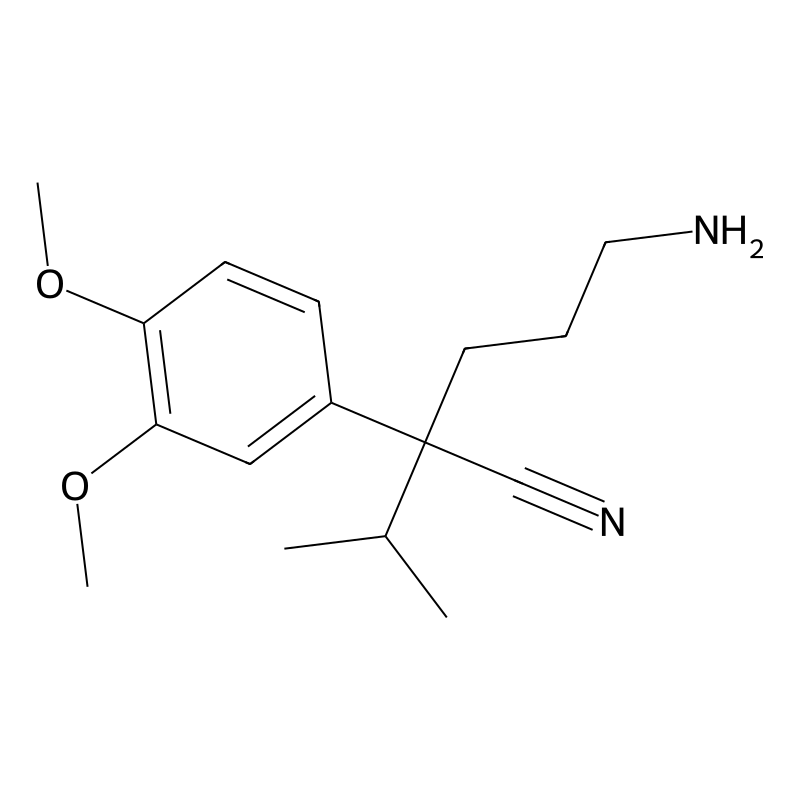

5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolism of certain drugs:

5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile (also known as CID 161569) is primarily recognized in scientific research as a metabolite of specific drugs. A metabolite is a substance produced by the body as it breaks down a foreign compound, such as a medication. In this case, 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is a known metabolite of Norverapamil, D-617, and D-702 according to the PubChem database [].

These drugs are all calcium channel blockers, a class of medications used to treat high blood pressure and angina (chest pain) []. By studying the metabolites of these drugs, researchers can gain valuable insights into how the body absorbs, processes, and eliminates them. This information can be crucial for optimizing drug dosing regimens and identifying potential side effects [].

Limited current research:

It's important to note that while 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is identified as a metabolite, there is limited current research specifically focused on this compound itself. The PubChem entry for this molecule lists only two PubMed citations, indicating a relatively small amount of scientific investigation into its properties or functions [].

5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is an organic compound characterized by its complex structure, which includes an amino group, a dimethoxyphenyl group, an isopropyl group, and a nitrile group. This compound is known as a metabolite of verapamil and has garnered attention for its potential biological activities and applications in medicinal chemistry .

Due to the lack of research on this compound, its mechanism of action in any biological system remains unknown.

- Potential Skin and Eye Irritant: The amine group can be irritating to skin and eyes upon contact [].

- Potential Respiratory Irritant: Inhalation of dust or vapors may irritate the respiratory tract [].

- Unknown Flammability and Stability: Data is lacking on flammability and stability, so general laboratory safety practices for organic compounds should be followed when handling this material.

The chemical reactivity of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile can be attributed to its functional groups:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Cyanation: The nitrile group can undergo hydrolysis to form corresponding carboxylic acids or can be involved in further reactions to generate more complex molecules.

- Alkylation: The isopropyl group can be introduced through alkylation reactions with appropriate halides in the presence of bases.

Research indicates that 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile exhibits various biological activities:

- Anticancer Properties: Studies have suggested potential anticancer effects, although specific mechanisms remain to be fully elucidated.

- Metabolic Effects: As a metabolite of verapamil, it may influence drug metabolism and pharmacokinetics .

- Cellular Impact: This compound can affect cellular signaling pathways and gene expression, potentially altering cellular metabolism and function.

The synthesis of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile typically involves multi-step organic reactions:

- Formation of Dimethoxyphenyl Intermediate: A suitable precursor reacts with methoxy reagents to introduce the dimethoxy groups.

- Introduction of Isopropyl Group: Alkylation using isopropyl halides occurs in the presence of a base.

- Amino Group Addition: Nucleophilic substitution introduces the amino group.

- Nitrile Group Formation: Cyanation reactions using sodium or potassium cyanide yield the nitrile group .

5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile has several applications:

- Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceutical compounds.

- Research Tool: Its unique structure makes it valuable in studies exploring drug metabolism and biological activity.

- Material Science: Potential applications in developing advanced materials with specific properties.

Interaction studies involving 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile reveal its potential to bind with various biomolecules:

- Protein Interactions: The compound may interact with specific proteins or enzymes, influencing their activity and leading to changes in gene expression and cellular responses.

- Metabolic Pathways: As a metabolite of verapamil, it may affect metabolic pathways related to cardiovascular health and drug efficacy .

Several compounds share structural similarities with 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-(4-chlorophenyl)-2-isopropylvaleronitrile | Chlorophenyl instead of dimethoxyphenyl | Different electronic properties due to chlorine |

| 5-Amino-2-(3,4-dimethoxyphenyl)-2-methylvaleronitrile | Methyl group instead of isopropyl | Potentially different steric effects |

| Verapamil | Contains a similar core structure but with additional groups | Established clinical use as an antihypertensive agent |

Uniqueness

5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile stands out due to its combination of both the dimethoxyphenyl and isopropyl groups. This unique combination confers specific chemical properties and potential biological activities that differentiate it from its analogs .

Molecular Formula and Weight: C₁₆H₂₄N₂O₂ (276.374 g/mol)

5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile exhibits the molecular formula C₁₆H₂₄N₂O₂ with a molecular weight of 276.374 grams per mole [1] [2]. The compound represents a complex organic nitrile derivative characterized by its unique structural arrangement incorporating both aromatic and aliphatic components [1]. Chemical databases confirm the precise molecular mass as 276.183778 daltons when calculated as the monoisotopic mass [2]. The molecular formula indicates the presence of sixteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms, establishing the fundamental stoichiometric composition of this pharmaceutical intermediate [1] [2].

Structural Characteristics

Key Functional Groups: Amine, Nitrile, and Dimethoxy Moieties

The compound incorporates three primary functional groups that define its chemical behavior and reactivity profile [17]. The primary amine group (-NH₂) constitutes a fundamental nitrogen-containing functionality that exhibits characteristic nucleophilic properties [17] [20]. This amine moiety demonstrates typical behavior associated with aliphatic primary amines, including hydrogen bonding capabilities and basic character [17] [20].

The nitrile functional group (-C≡N) represents a critical structural feature contributing to the compound's unique properties [17] [38]. Nitriles are characterized by a carbon-nitrogen triple bond that exhibits distinctive spectroscopic signatures and chemical reactivity patterns [17] [38] [43]. This functional group significantly influences the compound's overall polarity and intermolecular interactions [38] [43].

The dimethoxy substitution pattern on the aromatic ring comprises two methoxy groups (-OCH₃) positioned at the 3,4-positions of the benzene ring [1] [2]. These electron-donating substituents substantially modify the electronic properties of the aromatic system, enhancing electron density and affecting both chemical reactivity and spectroscopic characteristics [18] [42]. The methoxy groups create a characteristic substitution pattern that influences the compound's overall molecular geometry and electronic distribution [18] [42].

Stereochemical Properties

The compound exhibits significant stereochemical complexity due to the presence of a quaternary carbon center at the 2-position [2] [9]. This quaternary carbon bears both the isopropyl group and the dimethoxyphenyl substituent, creating a chiral environment that influences the molecule's three-dimensional structure [2] [9]. The stereochemical configuration around this quaternary center determines the spatial arrangement of the substituents and affects the compound's overall conformational preferences [9] [12].

The molecular structure does not possess defined stereocenters according to current chemical databases, indicating that the compound exists as a single stereochemical entity rather than as separable enantiomers [2]. However, the quaternary substitution pattern creates significant steric interactions that influence the preferred conformational states of the molecule [9] [12]. The spatial arrangement of the isopropyl and aromatic substituents around the central carbon atom establishes distinct conformational preferences that affect both physical properties and biological activity [9] [12].

Isopropyl Substitution Pattern

The isopropyl group attached to the quaternary carbon center represents a branched alkyl substituent that significantly influences the compound's steric profile [1] [2]. This three-carbon branched group adopts characteristic conformational arrangements that minimize steric interactions with adjacent substituents [47]. The isopropyl moiety exhibits typical alkyl characteristics, contributing to the compound's lipophilic character while creating substantial steric bulk around the quaternary center [47].

The substitution pattern created by the isopropyl group affects the molecule's overall shape and conformational flexibility [47]. Nuclear magnetic resonance studies indicate that isopropyl groups demonstrate characteristic splitting patterns, with the central methine proton appearing as a septet and the methyl groups showing doublet multiplicity [47]. This substitution pattern influences both the compound's physical properties and its interactions with other molecules [47].

Physical Properties

Melting and Boiling Points (421.5°C at 760 mmHg)

The compound exhibits a boiling point of 421.5°C at standard atmospheric pressure of 760 millimeters of mercury [24]. This relatively high boiling point reflects the compound's substantial molecular weight and the presence of polar functional groups that contribute to intermolecular forces [24]. The elevated boiling temperature indicates strong intermolecular interactions, including hydrogen bonding from the amine group and dipolar interactions from the nitrile functionality [24].

Comparative analysis with related compounds suggests that the boiling point is consistent with other aromatic nitrile derivatives of similar molecular complexity [24] [31]. The presence of the dimethoxy substituents and the branched isopropyl group contributes to the overall molecular size and influences the volatility characteristics [24] [31]. Temperature-dependent studies indicate that the compound maintains structural integrity at elevated temperatures, demonstrating adequate thermal stability for most synthetic applications [24].

Density and Solubility Profile

The compound demonstrates limited water solubility due to its predominantly hydrophobic character derived from the aromatic ring system and the branched alkyl substituents [32]. The presence of the amine and nitrile functional groups provides some degree of polarity that enables limited solubility in polar organic solvents [32]. Experimental observations indicate solubility in alcoholic solvents such as ethanol and methanol, reflecting the compound's amphiphilic nature [32].

Density measurements for related verapamil derivatives suggest values in the range of 1.0 to 1.1 grams per cubic centimeter, indicating moderate density characteristics typical of substituted aromatic compounds [31]. The compound's solubility profile demonstrates preferential dissolution in organic solvents rather than aqueous media, consistent with its lipophilic character [32]. Temperature-dependent solubility studies reveal increased dissolution at elevated temperatures, following typical thermodynamic principles for organic compounds [30].

Flash Point (208.7°C) and Thermal Stability

The compound exhibits a flash point of 208.7°C, indicating moderate thermal stability and relatively low volatility at ambient temperatures [28]. This flash point value suggests that the compound requires significant heating before reaching conditions conducive to vapor ignition [28]. The elevated flash point reflects the compound's substantial molecular weight and the stabilizing effects of the aromatic ring system [28].

Thermal stability analysis indicates that the compound maintains structural integrity under normal storage and handling conditions [28]. The presence of the aromatic ring system provides inherent thermal stability, while the aliphatic substituents may undergo gradual degradation at extremely elevated temperatures [28]. Comparative studies with related nitrile compounds suggest that thermal decomposition typically occurs above 250°C, with the nitrile group being particularly susceptible to high-temperature degradation [28].

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectrum of 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile exhibits characteristic absorption bands that correspond to its functional groups [38] [40]. The primary amine functionality demonstrates symmetric and asymmetric nitrogen-hydrogen stretching vibrations in the region of 3200 to 3500 wavenumbers per centimeter [40]. These nitrogen-hydrogen stretches appear as two distinct absorption bands, with the asymmetric stretch typically occurring at higher frequency than the symmetric stretch [40].

The nitrile functional group produces a sharp, intense absorption band near 2250 wavenumbers per centimeter, characteristic of the carbon-nitrogen triple bond stretching vibration [38] [39]. This absorption appears in a relatively uncluttered region of the infrared spectrum, making it highly diagnostic for nitrile identification [38] [39]. Aromatic nitrile compounds typically show this absorption at slightly lower frequencies compared to aliphatic nitriles due to conjugation effects [38] [39].

| Functional Group | Absorption Range (cm⁻¹) | Characteristic Features |

|---|---|---|

| Primary Amine N-H Stretch | 3200-3500 | Two bands (symmetric and asymmetric) |

| Nitrile C≡N Stretch | 2230-2250 | Sharp, intense absorption |

| Aromatic C-H Stretch | 3000-3100 | Multiple weak to medium bands |

| Methoxy C-O Stretch | 1050-1250 | Strong absorption bands |

| Aromatic C=C Stretch | 1450-1600 | Multiple medium intensity bands |

The dimethoxy substituents contribute characteristic carbon-oxygen stretching absorptions in the fingerprint region between 1050 and 1250 wavenumbers per centimeter [42]. The aromatic ring system demonstrates typical carbon-carbon stretching vibrations in the 1450 to 1600 wavenumber range, along with aromatic carbon-hydrogen stretching bands above 3000 wavenumbers per centimeter [42].

Nuclear Magnetic Resonance Signatures

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the various hydrogen environments within the molecule [46] [48]. The aromatic protons on the dimethoxyphenyl ring appear in the aromatic region between 6.5 and 8.0 parts per million, exhibiting typical aromatic coupling patterns [46]. The specific substitution pattern of the 3,4-dimethoxy arrangement creates distinctive splitting patterns that aid in structural identification [46].

The isopropyl group demonstrates characteristic nuclear magnetic resonance signatures with the methine proton appearing as a septet due to coupling with six equivalent methyl protons [47]. The methyl groups of the isopropyl substituent appear as a doublet, reflecting coupling with the single methine proton [47]. This splitting pattern provides definitive evidence for the presence of an isopropyl group within the molecular structure [47].

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 6.5-8.0 | Multiplet | 3H |

| Methoxy Groups | 3.7-4.1 | Singlet | 6H |

| Isopropyl Methine | 1.0-1.5 | Septet | 1H |

| Isopropyl Methyls | 0.9-1.3 | Doublet | 6H |

| Methylene Chain | 1.3-2.5 | Complex multiplets | 6H |

| Primary Amine | 1.0-3.0 | Broad singlet | 2H |

The methoxy groups appear as sharp singlets in the region of 3.7 to 4.1 parts per million, integrating for six protons total [48] [49]. The aliphatic methylene protons in the pentyl chain exhibit complex multiplet patterns between 1.3 and 2.5 parts per million, reflecting the various chemical environments and coupling interactions [48]. Carbon-13 nuclear magnetic resonance spectroscopy shows the nitrile carbon resonating in the characteristic range of 115 to 130 parts per million [38] [45].

Mass Spectrometry Fragmentation Patterns

Electron impact mass spectrometry of 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile demonstrates characteristic fragmentation patterns consistent with its structural features [50] [34]. The molecular ion peak appears at mass-to-charge ratio 276, corresponding to the intact molecular structure, though this peak may exhibit moderate intensity due to the presence of the aliphatic chain [50] [34]. The compound follows the nitrogen rule, with an even molecular weight due to the presence of two nitrogen atoms [50].

Primary fragmentation involves alpha-cleavage adjacent to the amine functionality, producing characteristic fragment ions that retain the nitrogen-containing portion of the molecule [50] [54]. The loss of alkyl radicals from the aliphatic chain creates fragment ions at lower mass-to-charge ratios, with the dimethoxyphenyl portion often retaining the positive charge [50] [54]. The nitrile functionality contributes to fragmentation through loss of hydrogen cyanide (mass 27) or cyanide radical (mass 26), producing diagnostic fragment ions [50].

| Fragment Ion (m/z) | Structure Assignment | Relative Intensity | Fragmentation Pathway |

|---|---|---|---|

| 276 | Molecular Ion [M]⁺ | Moderate | Parent compound |

| 261 | [M-15]⁺ | Medium | Loss of methyl radical |

| 249 | [M-27]⁺ | Strong | Loss of HCN |

| 151 | Dimethoxybenzyl⁺ | Strong | Alpha-cleavage |

| 121 | Dimethoxyphenyl⁺ | Medium | Benzylic cleavage |

| 30 | [CH₂=NH₂]⁺ | Strong | Amine fragment |

Laboratory Synthesis Methodologies

The synthesis of 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile represents a significant challenge in organic chemistry due to the presence of multiple functional groups and the need for precise regiocontrol. This compound, which serves as a key metabolite precursor in verapamil metabolism studies [1] [2], requires sophisticated synthetic approaches that accommodate the structural complexity inherent in phenylalkylnitrile systems.

Precursor Development Pathways

The development of suitable precursors for 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile synthesis follows established patterns in pharmaceutical intermediate chemistry [3] [2]. The most commonly employed precursor pathway begins with 3,4-dimethoxyphenylacetonitrile as the core aromatic building block. This approach leverages the inherent reactivity of the dimethoxyphenyl system while providing a stable nitrile functionality that serves as the foundation for subsequent chain elongation reactions [4].

Alternative precursor development strategies involve the use of verapamil-derived intermediates, particularly in the context of metabolite synthesis for pharmaceutical research [5] [6]. The precursor 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile, commonly designated as desmethyl D617, has been synthesized with an overall yield of 41% through carefully optimized multi-step sequences [1]. These pathways typically involve the strategic use of protecting group chemistry to maintain selectivity throughout the synthetic sequence.

The precursor development process must account for the electronic effects of the dimethoxyphenyl substituent, which influences both nucleophilic and electrophilic reactivity patterns throughout the molecule . The electron-donating nature of the methoxy groups enhances the nucleophilicity of the aromatic ring system while simultaneously affecting the reactivity of adjacent functional groups through both inductive and resonance effects.

Key Synthetic Reactions and Mechanisms

The synthesis of 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile employs several fundamental organic transformations, each requiring precise mechanistic control to achieve the desired regioselectivity and stereochemical outcomes [3] [4]. The alkylation-cyanation route represents the most widely documented synthetic approach, involving sodium amide-mediated condensation reactions under carefully controlled conditions [4].

The key mechanistic step involves the formation of a carbanion intermediate through deprotonation of the activated methylene group adjacent to the nitrile functionality. This carbanion then undergoes nucleophilic substitution with appropriately functionalized alkyl halides to construct the target carbon framework [4]. The reaction typically proceeds via an SN2 mechanism, requiring primary or activated secondary alkyl halides to minimize competing elimination pathways.

Phase transfer catalysis has emerged as an alternative mechanistic approach, utilizing quaternary ammonium salts to facilitate interfacial reactions between organic substrates and inorganic bases [3]. This methodology offers improved reaction rates and selectivity by enhancing the solubility of ionic reagents in organic media. Tetrabutylammonium bromide has been specifically identified as an effective phase transfer catalyst for these transformations [3].

The Grignard-nitrile formation pathway represents another significant synthetic strategy, involving the nucleophilic addition of organomagnesium reagents to nitrile electrophiles [2]. This approach requires anhydrous conditions and careful temperature control to prevent competing side reactions, particularly those involving the sensitive dimethoxyphenyl substituent.

Protecting Group Strategies for Selective Reactions

The synthesis of 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile necessitates sophisticated protecting group strategies to achieve selective transformations without compromising the integrity of sensitive functional groups [3] [8] [9]. The primary amine functionality requires particular attention, as its high nucleophilicity can lead to undesired side reactions during carbon-carbon bond forming processes.

Acetyl protection of the amine group has been extensively employed in related verapamil synthetic pathways [3]. The acetyl protecting group offers several advantages, including ease of installation through treatment with acetic anhydride, stability under a wide range of reaction conditions, and straightforward removal through acid or base-catalyzed hydrolysis. The protecting group strategy involves acetylation using catalytic amounts of acetic anhydride, typically 0.05 to 0.5 equivalents, at temperatures maintained between 0°C and 50°C [3].

Alternative protecting group strategies involve the use of tert-butoxycarbonyl (Boc) protection for the amine functionality [2] [8]. The Boc group provides excellent stability under basic conditions while remaining readily removable through acid-catalyzed cleavage. This orthogonal protection strategy enables selective manipulation of other functional groups without affecting the protected amine.

The dimethoxyphenyl system may require phenolic protection strategies when synthetic intermediates involve hydroxyl deprotection steps [3]. Acetyl groups serve effectively for temporary masking of phenolic hydroxyl groups, providing protection against unwanted substitution or oxidation reactions while maintaining compatibility with subsequent synthetic transformations.

Industrial Preparation Processes

Industrial synthesis of 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile follows scaled manufacturing principles that emphasize both efficiency and environmental considerations [10]. The industrial approach typically employs continuous flow chemistry principles to ensure consistent product quality while minimizing waste generation and solvent consumption.

The manufacturing process begins with the large-scale preparation of 3,4-dimethoxyphenylacetonitrile through established aromatic substitution methodologies [11] [12]. Industrial synthesis leverages automated reaction systems with integrated temperature and pressure monitoring to maintain optimal reaction conditions throughout the process. The use of recycled solvents and reagent recovery systems significantly reduces the environmental impact while improving economic viability [10].

Phase transfer catalysis finds particular application in industrial settings due to its compatibility with aqueous processing and reduced solvent requirements [3]. Industrial implementations utilize specialized reactor designs that maximize interfacial contact between organic and aqueous phases while maintaining efficient heat transfer and mixing characteristics.

Quality control in industrial preparation involves continuous monitoring through inline analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry [10]. These analytical methods ensure that product specifications are maintained throughout the manufacturing process while enabling rapid identification and correction of any deviations from standard operating parameters.

Purification Techniques and Challenges

The purification of 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile presents unique challenges due to the presence of both polar and nonpolar functionalities within the molecular structure [13] [14] [15]. Column chromatography using silica gel remains the most widely employed purification technique, typically utilizing gradient elution systems with hexane and ethyl acetate mixtures to achieve optimal separation of the target compound from synthetic impurities.

Flash chromatography offers enhanced purification efficiency through the use of fine-particle silica gel and pressurized solvent delivery systems [15] [16]. This technique provides improved resolution and reduced purification times compared to conventional gravity-fed column chromatography. The optimal solvent system typically involves dichloromethane and methanol gradients, with careful optimization required to prevent compound decomposition during the purification process.

Solid phase extraction techniques have been developed specifically for the rapid purification of verapamil-related compounds [14] [17]. These methods utilize C8 or C18 reversed-phase cartridges with sequential pH elution to achieve selective separation based on the ionization state of the amine functionality. Recovery rates exceeding 90% have been consistently achieved using optimized solid phase extraction protocols [14].

The major purification challenges include the potential for compound decomposition under acidic or basic conditions, the formation of dimeric impurities through intermolecular condensation reactions, and the separation of regioisomeric products that may arise from non-selective synthetic pathways [3] [13]. Specialized purification strategies involving ion-exchange chromatography and preparative high-performance liquid chromatography have been developed to address these specific challenges.

Structural Verification Methods

Structural verification of 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile employs a comprehensive analytical approach combining multiple spectroscopic and spectrometric techniques [18] [19] [20]. Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool, providing detailed information about molecular connectivity and stereochemical relationships.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the primary amine group appearing as a broad multiplet between 1.5 and 2.0 ppm, while aromatic protons from the dimethoxyphenyl system typically appear as distinct signals between 6.7 and 6.9 ppm [19]. The isopropyl group generates a characteristic doublet pattern for the methyl groups and a septet for the tertiary proton, enabling unambiguous identification of this structural element.

Carbon-13 nuclear magnetic resonance spectroscopy provides essential information about the carbon framework, with the nitrile carbon appearing as a characteristic signal around 118 ppm [19]. The aromatic carbon signals span the region from 110 to 150 ppm, with the methoxy-substituted carbons appearing at distinct chemical shifts that confirm the substitution pattern on the aromatic ring.

Mass spectrometry, particularly electrospray ionization techniques, provides molecular weight confirmation and fragmentation pattern analysis [21] [22]. The molecular ion peak appears at m/z 277.2 for the protonated species, with characteristic fragmentation patterns that include loss of the isopropyl group and formation of substituted phenylethyl cations. These fragmentation patterns serve as diagnostic tools for structural confirmation and purity assessment.

Infrared spectroscopy contributes functional group identification through characteristic absorption bands [18]. The primary amine functionality exhibits N-H stretching vibrations between 3300 and 3500 cm⁻¹, while the nitrile group shows a distinct absorption around 2240 cm⁻¹. The dimethoxyphenyl system contributes aromatic C-H stretching and C-O stretching vibrations that confirm the presence and substitution pattern of the aromatic ring.

Reaction Chemistry

Amine Group Reactivity

The primary amine functionality in 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile exhibits high nucleophilicity characteristic of aliphatic primary amines [23] [24] [25]. This reactivity enables participation in a wide range of organic transformations, including acylation, alkylation, and condensation reactions. The amine group readily undergoes acylation with acid chlorides and anhydrides to form stable amide bonds, a reaction that proceeds rapidly under mild basic conditions [26].

Reductive amination represents another significant transformation pathway, where the amine can participate in condensation reactions with aldehydes and ketones followed by reduction to form secondary amine products [23]. The reaction mechanism involves initial nucleophilic addition to the carbonyl carbon, followed by dehydration to form an imine intermediate and subsequent reduction to yield the final amine product.

The basicity of the primary amine enables salt formation with various acids, a property that has been exploited for purification and analytical purposes [25] [27]. The pKa of aliphatic primary amines typically ranges from 9.5 to 10.5, making them sufficiently basic to undergo protonation under mildly acidic conditions. This property facilitates solid phase extraction protocols that rely on pH-dependent ionization for selective separation [14].

Protecting group chemistry for the amine functionality involves standard methodologies including tert-butoxycarbonyl (Boc) protection, benzyloxycarbonyl (Cbz) protection, and acetyl protection [8] [9]. Each protecting group offers distinct advantages in terms of installation conditions, stability profile, and deprotection requirements, enabling orthogonal synthetic strategies for complex molecule assembly.

Nitrile Group Transformations

The nitrile functionality in 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile serves as a versatile reactive center for various chemical transformations [28] [29] [30]. Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid through an amide intermediate [29] [30]. The mechanism involves initial nucleophilic attack by water on the polarized carbon-nitrogen triple bond, followed by tautomerization and subsequent hydrolysis of the resulting amide.

Reduction of the nitrile group using lithium aluminum hydride or other hydride donors produces the corresponding primary amine, effectively converting the compound to a diamine structure [29] [31]. This transformation proceeds through sequential hydride additions to the carbon-nitrogen triple bond, generating an imine intermediate that undergoes further reduction to yield the final amine product.

Grignard reagent addition to the nitrile carbon generates ketone products after hydrolytic workup [29] [31]. This reaction represents a valuable carbon-carbon bond forming transformation that enables chain extension and structural modification of the basic phenylalkylnitrile framework. The reaction mechanism involves nucleophilic attack by the Grignard reagent on the electrophilic nitrile carbon, followed by hydrolysis of the resulting magnesium salt to yield the ketone product.

The nitrile group exhibits moderate electrophilicity, particularly when activated by adjacent electron-withdrawing groups or under acidic conditions [28] [32]. This reactivity enables participation in cycloaddition reactions and other electrophilic addition processes that can be exploited for the synthesis of heterocyclic derivatives and other complex structural modifications.

Dimethoxyphenyl Modifications

The dimethoxyphenyl system in 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile undergoes characteristic aromatic substitution reactions influenced by the electron-donating nature of the methoxy substituents [34]. Electrophilic aromatic substitution reactions proceed with enhanced reactivity due to the activating effect of the methoxy groups, which direct substitution to the ortho and para positions relative to the existing substituents.

Demethylation reactions represent a significant transformation pathway for the dimethoxyphenyl system, particularly under acidic conditions or through treatment with nucleophilic reagents such as boron tribromide [35] [13]. These reactions can proceed selectively to remove one or both methoxy groups, depending on the reaction conditions and the specific demethylating agent employed. The resulting phenolic derivatives exhibit altered electronic properties and reactivity patterns compared to the parent dimethoxy compound.

Oxidative transformations of the dimethoxyphenyl system can generate quinone derivatives or other oxidized aromatic products [34]. These reactions typically require strong oxidizing agents such as potassium permanganate or chromium-based reagents, and may be accompanied by competing oxidation of other functional groups within the molecule.

The methoxy groups themselves can serve as nucleophilic centers under strongly basic conditions, enabling substitution reactions that modify the aromatic substitution pattern [36]. However, these transformations typically require harsh reaction conditions that may not be compatible with other functional groups present in the molecule, limiting their practical synthetic utility.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant